molecular formula C13H18N6O B4248470 [1-[[[4-(2-Methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]amino]methyl]cyclobutyl]methanol

[1-[[[4-(2-Methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]amino]methyl]cyclobutyl]methanol

Cat. No.: B4248470
M. Wt: 274.32 g/mol
InChI Key: ZWXONEPAASXMRB-UHFFFAOYSA-N
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Description

[1-[[[4-(2-Methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]amino]methyl]cyclobutyl]methanol is a complex organic compound that features a cyclobutyl ring, a triazole moiety, and a pyrimidine ring

Properties

IUPAC Name

[1-[[[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]amino]methyl]cyclobutyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O/c1-19-11(16-9-17-19)10-3-6-14-12(18-10)15-7-13(8-20)4-2-5-13/h3,6,9,20H,2,4-5,7-8H2,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXONEPAASXMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2=NC(=NC=C2)NCC3(CCC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[[[4-(2-Methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]amino]methyl]cyclobutyl]methanol typically involves multi-step organic reactions. The process begins with the formation of the triazole and pyrimidine rings, followed by their coupling with a cyclobutyl methanol derivative. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1-[[[4-(2-Methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]amino]methyl]cyclobutyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The triazole and pyrimidine rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the triazole or pyrimidine rings.

Scientific Research Applications

Chemistry

In chemistry, [1-[[[4-(2-Methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]amino]methyl]cyclobutyl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable for investigating biochemical processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could be developed into drugs for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of [1-[[[4-(2-Methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]amino]methyl]cyclobutyl]methanol involves its interaction with specific molecular targets. The triazole and pyrimidine rings can bind to enzymes or receptors, modulating their activity. This interaction can influence various cellular pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar structural features.

    Phenol, 2-[(1H-1,2,4-triazol-3-ylimino)methyl]-: Another compound featuring a triazole ring, used in different applications.

    (2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione: A more complex molecule with a triazole and pyrimidine ring, similar to the compound .

Uniqueness

What sets [1-[[[4-(2-Methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]amino]methyl]cyclobutyl]methanol apart is its unique combination of a cyclobutyl ring with triazole and pyrimidine moieties. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-[[[4-(2-Methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]amino]methyl]cyclobutyl]methanol
Reactant of Route 2
Reactant of Route 2
[1-[[[4-(2-Methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]amino]methyl]cyclobutyl]methanol

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